2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid
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Overview
Description
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid is a chemical compound with the molecular formula C₁₂H₁₁NO₂S₂ and a molecular weight of 265.35 g/mol . This compound is notable for its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as topoisomerase ii , and peroxisome proliferator-activated receptors .
Mode of Action
Thiazole derivatives, in general, have been shown to interact with their targets in various ways. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Some thiazole derivatives have been shown to cause dna double-strand breaks, leading to cell death .
Action Environment
It is generally recommended to store similar compounds in a dark place at room temperature .
Preparation Methods
The synthesis of 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with thiobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid has several scientific research applications:
Comparison with Similar Compounds
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid can be compared with other thiazole-containing compounds such as:
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: This compound lacks the thioether linkage present in this compound, resulting in different chemical properties and reactivity.
4-Methyl-1,3-thiazole-2-thiol:
The uniqueness of this compound lies in its specific structure, which combines a thiazole ring with a thioether linkage, providing distinct chemical and biological properties .
Biological Activity
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid, also known as 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research.
The chemical structure of this compound includes a thiazole ring and a benzoic acid moiety. Its molecular formula is C12H11NO2S2, with a molecular weight of 265.35 g/mol. The compound has the following identifiers:
Property | Value |
---|---|
CAS Number | 929974-69-6 |
Molecular Formula | C12H11NO2S2 |
Molecular Weight | 265.35 g/mol |
Purity | 97% |
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. A study found that thiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use as antimicrobial agents . Specifically, compounds similar to this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of thiazole derivatives. The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines . This suggests that it could be beneficial in treating inflammatory diseases.
Cytotoxicity and Cancer Research
Studies have explored the cytotoxic effects of thiazole-containing compounds on cancer cell lines. For instance, certain derivatives have been shown to induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing cancer therapies with fewer side effects.
Case Studies
-
Inhibition of MRSA :
A recent study assessed the inhibitory effects of this compound against MRSA. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against resistant infections . -
Anti-inflammatory Activity :
In an animal model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls, supporting its anti-inflammatory potential . -
Cytotoxicity in Cancer Cells :
In vitro studies using human cancer cell lines demonstrated that this compound can induce apoptosis via caspase activation pathways. The IC50 values were determined to be around 30 µM for certain cancer types, indicating a promising lead for further development in oncology .
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-13-9(6-16-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVLUPGDJHJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.